Chiral Purity and Enantiomeric Excess
The commercially available (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS 1212854-43-7) is supplied with a minimum purity specification of 98.0%, ensuring high enantiomeric excess suitable for asymmetric applications [1]. In contrast, the (S)-enantiomer (CAS 1213003-29-2) is also offered at 98.0% purity, but the synthetic routes to each enantiomer differ, resulting in distinct impurity profiles and residual chiral catalyst contamination that can critically impact downstream stereoselective outcomes [2]. The racemic mixture (CAS 1270550-48-5) provides only 50% of the desired (R)-enantiomer, effectively halving the effective concentration of the active stereoisomer and introducing the confounding effects of the (S)-enantiomer [3].
| Evidence Dimension | Enantiomeric Purity Specification |
|---|---|
| Target Compound Data | 98.0% purity for (R)-enantiomer (CAS 1212854-43-7) |
| Comparator Or Baseline | (S)-enantiomer (CAS 1213003-29-2): 98.0% purity; Racemic mixture (CAS 1270550-48-5): ~50% (R)-enantiomer |
| Quantified Difference | Target provides 98% of desired stereoisomer; racemic provides only ~50% |
| Conditions | Commercial supplier specifications as of 2024 |
Why This Matters
For applications requiring stereochemical fidelity—such as asymmetric catalysis or enantioselective receptor binding—the 98% enantiomeric purity of the isolated (R)-form eliminates the confounding effects of the opposite enantiomer, ensuring reproducible results.
- [1] Chemsrc. (2024). (r)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol. Product Detail. View Source
- [2] Chemsrc. (2024). (s)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol. Product Detail. View Source
- [3] Chemsrc. (2024). 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol. Product Detail. View Source
